

# Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Nicotiflorin Standard

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## Compound of Interest

Compound Name: Nicotiflorin (Standard)

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This document provides a detailed protocol for the quantitative analysis of Nicotiflorin (Kaempferol-3-O-rutinoside) standard using High-Performance Liquid Chromatography (HPLC) with UV detection.

## Introduction

Nicotiflorin is a flavonoid glycoside found in various medicinal plants. It is a subject of growing interest in pharmaceutical research due to its potential therapeutic properties. Accurate and reliable quantitative analysis is crucial for quality control, formulation development, and pharmacokinetic studies. This application note presents a validated HPLC method for the determination of Nicotiflorin.

## Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described HPLC method for Nicotiflorin analysis. This data is compiled from validated methods for Nicotiflorin and structurally related flavonoid glycosides.

Parameter	Typical Value
Retention Time (tR)	Approximately 15.3 min
Linearity (R <sup>2</sup> )	≥ 0.999[1]
Limit of Detection (LOD)	0.1 - 0.3 µg/mL
Limit of Quantification (LOQ)	0.3 - 0.9 µg/mL[2]
Wavelength (λ <sub>max</sub> )	265 nm or 370 nm

## Experimental Protocol

This protocol outlines the necessary steps for preparing solutions and performing the HPLC analysis of a Nicotiflorin standard.

## Materials and Reagents

- Nicotiflorin standard (≥98% purity)
- HPLC grade acetonitrile
- HPLC grade methanol
- HPLC grade water
- Acetic acid or phosphoric acid (analytical grade)
- 0.45 µm syringe filters

## Instrumentation and Chromatographic Conditions

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]
- Mobile Phase: A mixture of acetonitrile and acidified water is commonly used. A typical mobile phase could be methanol–water–acetic acid (55:42.5:2.5, v/v/v).[4] Alternatively, a

gradient elution with acetonitrile and water containing 0.1% formic acid can be employed.

- Flow Rate: 0.6 - 1.0 mL/min.[3][4]
- Column Temperature: 25 - 30°C.
- Injection Volume: 10 - 20 µL.
- Detection Wavelength: 265 nm or 370 nm.[5]

## Preparation of Standard Solutions

- Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of Nicotiflorin standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Filtration: Filter all standard solutions through a 0.45 µm syringe filter before injection into the HPLC system.

## HPLC Analysis Procedure

- System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Blank Injection: Inject the mobile phase (blank) to ensure that there are no interfering peaks at the retention time of Nicotiflorin.
- Standard Injections: Inject the prepared standard solutions in ascending order of concentration.
- Data Acquisition and Analysis: Record the chromatograms and integrate the peak area corresponding to Nicotiflorin.

## Calibration Curve

Construct a calibration curve by plotting the peak area of the Nicotiflorin standard against its concentration. Perform a linear regression analysis to determine the equation of the line ( $y = mx + c$ ) and the coefficient of determination ( $R^2$ ). The  $R^2$  value should be  $\geq 0.999$  for a linear relationship.[1]

## Visualizations

### Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of a Nicotiflorin standard.



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Caption: Workflow for Nicotiflorin Standard HPLC Analysis.

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